molecular formula C8H8N2O3 B554888 Nicotinuric acid CAS No. 583-08-4

Nicotinuric acid

Numéro de catalogue: B554888
Numéro CAS: 583-08-4
Poids moléculaire: 180.16 g/mol
Clé InChI: ZBSGKPYXQINNGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'acide nicotinuric, également connu sous le nom de nicotinyglycine, est un composé organique qui sert de produit catabolique majeur de l'acide nicotinique (vitamine B3). Il s'agit d'une acyl glycine et est produit par la conjugaison de l'acide nicotinique avec la glycine. Ce composé est important dans la biotransformation de l'acide nicotinique dans le foie et est souvent utilisé comme indice pour évaluer ce processus .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide nicotinuric peut être synthétisé par la conjugaison de l'acide nicotinique avec la glycine. Cette réaction implique généralement l'utilisation de la coenzyme A (CoA) pour former la nicotinyl-CoA, qui interagit ensuite avec la glycine pour produire l'acide nicotinuric . Les conditions de réaction comprennent généralement un milieu aqueux et un catalyseur approprié pour faciliter le processus de conjugaison.

Méthodes de production industrielle : La production industrielle de l'acide nicotinuric implique la synthèse à grande échelle de l'acide nicotinique suivie de sa conjugaison avec la glycine. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour surveiller la réaction et garantir la qualité de l'acide nicotinuric produit .

Analyse Des Réactions Chimiques

Formation from Nicotinamide

Nicotinuric acid can also be indirectly formed from nicotinamide through a series of enzymatic reactions . Nicotinamide is first converted to nicotinic acid, which is then conjugated with glycine to form this compound .

Hydrolysis

This compound can be hydrolyzed back into nicotinic acid and glycine, although this reaction is not as extensively studied as its synthesis .

Role as a Marker

This compound serves as a significant indicator in metabolic processes . It has been proposed as a potential marker for metabolic syndrome, reflecting the body's response to metabolic stress .

Photochemical Reactions

Nicotinic acid, a precursor to this compound, undergoes photochemical reactions in aqueous and ethanol solutions, which may have implications for the stability and reactivity of this compound under certain conditions .

Complex Formation

Nicotinic acid can form complexes with various metal ions, influencing its chemical behavior . Though research specifically on this compound complexes is limited, the complex formation of nicotinic acid provides insights into potential interactions of this compound with metal ions in biological systems .

Reactions with Anhydrides

Nicotinic acid 1-oxide, a related compound, reacts with anhydrides such as propionic, phenylacetic, and benzoic anhydrides, leading to various products depending on the specific anhydride used . These reactions highlight the reactivity of the pyridine N-oxide moiety, which could be relevant in modified forms of this compound .

Industrial Production of Nicotinic Acid

The industrial production of nicotinic acid, the precursor of this compound, involves the oxidation of 5-ethyl-2-methylpyridine . This process often generates nitrous oxide as a byproduct, which has environmental implications .

Applications De Recherche Scientifique

Metabolic Syndrome and Diabetes

Recent studies have highlighted the role of nicotinuric acid as a potential biomarker for metabolic syndrome. A study involving subjects with diabetes demonstrated that urinary levels of this compound were significantly higher in individuals with diabetes compared to those without (221 ± 31 vs. 152 ± 13 × 10^3 mAU, P = 0.0268) . The findings suggest that this compound levels correlate positively with body mass index, blood pressure, total cholesterol, low-density lipoprotein cholesterol, triglycerides, and high-sensitivity C-reactive protein while being negatively correlated with high-density lipoprotein cholesterol. This establishes this compound as a promising indicator for assessing metabolic disturbances associated with diabetes and metabolic syndrome.

Cardiovascular Health

This compound's relationship with cardiovascular health is significant. Excessive levels of niacin, from which this compound is derived, have been linked to an increased risk of cardiovascular diseases due to inflammatory processes in the arteries . The metabolite's role in lipid metabolism indicates its potential utility in evaluating cardiovascular risk factors. Research suggests that monitoring this compound levels could aid in identifying individuals at higher risk for heart attacks and strokes.

Pharmacokinetics and Drug Development

This compound is also relevant in pharmacokinetic studies, particularly concerning the metabolism of niacin. A study developed a sensitive LC-MS/MS method to quantify both niacin and this compound in human plasma . This methodology is crucial for understanding the pharmacokinetics of niacin formulations, especially in clinical trials where accurate measurement of metabolites can inform dosing regimens and efficacy evaluations.

Case Studies and Clinical Trials

Several clinical trials have investigated the effects of niacin and its metabolites on health outcomes:

  • Clinical Trial on Fixed Dose Combination : A trial assessed the pharmacokinetics of a fixed-dose combination tablet containing extended-release niacin and simvastatin. The study successfully quantified the levels of this compound post-administration, providing insights into how this metabolite behaves in conjunction with other medications .
  • Metabolomic Profiling : In another study exploring nephrotoxicity, researchers utilized untargeted metabolomics to analyze urine samples for various metabolites including this compound. This approach helped identify metabolic changes associated with renal toxicity, showcasing the utility of this compound as a marker in toxicological assessments .

Summary Table of Findings

Application AreaKey FindingsReferences
Metabolic SyndromeHigher urinary levels correlate with diabetes and metabolic risk factors
Cardiovascular HealthLinks between high niacin levels (precursor) and increased cardiovascular disease risk
PharmacokineticsDevelopment of LC-MS/MS methods for quantifying niacin and this compound in clinical trials
Toxicological AssessmentsUtilization of metabolomics to profile renal toxicity markers including this compound

Mécanisme D'action

Nicotinuric acid exerts its effects primarily through its role in the metabolism of nicotinic acid. It is formed by the conjugation of nicotinic acid with glycine, a process that involves coenzyme A. This compound is involved in various metabolic pathways, including the catabolism of nicotinamide adenine dinucleotide (NAD). It also has potential antilipolytic, vasodilatory, and neuroprotective functions .

Comparaison Avec Des Composés Similaires

    Nicotinic Acid: The precursor of nicotinuric acid, involved in similar metabolic pathways.

    Nicotinamide: Another derivative of nicotinic acid, involved in the formation of NAD and NADP.

    Nicotinamide Riboside: A precursor of NAD, with similar biological functions.

Uniqueness: this compound is unique in its role as a major catabolic product of nicotinic acid and its use as an index for assessing the biotransformation of nicotinic acid in the liver. Its specific metabolic pathways and potential therapeutic effects distinguish it from other similar compounds .

Activité Biologique

Nicotinuric acid, a metabolite of nicotinic acid (niacin), has garnered attention due to its potential implications in metabolic health, particularly concerning metabolic syndrome and diabetes. This article explores the biological activity of this compound, highlighting its biochemical roles, clinical correlations, and potential therapeutic applications.

This compound is primarily formed in the liver through the conjugation of nicotinic acid with glycine. It plays a significant role in various metabolic pathways, including glycolysis, gluconeogenesis, and fatty acid synthesis. As an acylglycine, it is involved in the transport and metabolism of fatty acids and may reflect the accumulation of acyl-CoA esters in mitochondrial function .

Key Functions:

  • Metabolic Regulation: this compound is associated with lipid metabolism and insulin sensitivity. Elevated levels are observed in individuals with metabolic syndrome, suggesting a correlation with body mass index (BMI), blood pressure, total cholesterol, and low-density lipoprotein (LDL) cholesterol .
  • Biomarker Potential: Its urinary concentration may serve as a biomarker for assessing nicotinic acid metabolism and the pathological mechanisms underlying metabolic disorders .

Metabolic Syndrome:

A study indicated that urinary this compound levels were significantly higher in diabetic subjects compared to non-diabetic controls (221 ± 31 vs. 152 ± 13 × 10³ mAU; P = 0.0268). This suggests that this compound may reflect the metabolic disturbances characteristic of metabolic syndrome .

Case Studies:

  • Diabetes Correlation: In a cohort study involving patients with type 2 diabetes, elevated urinary this compound levels correlated positively with several cardiovascular risk factors, including BMI and hs-CRP levels .
  • Psychiatric Disorders: Nicotinic acid has shown promise in treating mood disorders, as evidenced by a case where a patient with bipolar disorder experienced significant mood stabilization upon administration of extended-release nicotinic acid (Niaspan) at doses up to 3000 mg daily .

Meta-Analysis on Lipid Profiles:

A meta-analysis encompassing 12 clinical trials demonstrated that nicotinic acid significantly reduces serum phosphorus levels and exhibits antilipemic effects. The most substantial reductions were observed at 8 weeks of treatment, indicating its efficacy in managing lipid profiles in patients undergoing dialysis .

Study DurationSerum Phosphorus Reduction (SMD)Number of Studies
4 weeks0.688
8 weeks1.0510
12 weeksNot significantN/A

Potential Therapeutic Applications

This compound's role as a biomarker for metabolic syndrome opens avenues for its use in clinical settings. Its association with lipid metabolism suggests potential therapeutic applications in managing dyslipidemia and cardiovascular diseases.

Future Directions:

  • Clinical Trials: Further studies are warranted to explore the therapeutic potential of this compound in metabolic disorders.
  • Mechanistic Insights: Investigating the molecular pathways influenced by this compound could elucidate its role in insulin resistance and lipid metabolism.

Propriétés

IUPAC Name

2-(pyridine-3-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSGKPYXQINNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207022
Record name Nicotinuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nicotinuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

583-08-4
Record name Nicotinuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotinuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinuric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(pyridin-3-ylcarbonyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOTINURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77V5315PIU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nicotinuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicotinuric acid
Reactant of Route 2
Reactant of Route 2
Nicotinuric acid
Reactant of Route 3
Reactant of Route 3
Nicotinuric acid
Reactant of Route 4
Reactant of Route 4
Nicotinuric acid
Reactant of Route 5
Reactant of Route 5
Nicotinuric acid
Reactant of Route 6
Reactant of Route 6
Nicotinuric acid
Customer
Q & A

Q1: What is nicotinuric acid and how is it formed?

A1: this compound is a glycine conjugate of nicotinic acid, formed through a detoxification pathway in the liver. After nicotinic acid is administered, it is metabolized in the liver, and conjugation with glycine leads to the formation of this compound. []

Q2: How does the rate of nicotinic acid administration impact this compound levels?

A2: A higher rate of nicotinic acid administration leads to increased Cmax and AUC0-t for both nicotinic acid and this compound in plasma. This suggests that the metabolic pathway may be saturable at higher doses. []

Q3: Is there a difference in the metabolic fate of excess nicotinic acid compared to nicotinamide?

A3: Yes, when large doses of nicotinic acid are administered to rats, this compound becomes the major urinary metabolite. Conversely, when rats receive large doses of nicotinamide, N1-methylnicotinamide is the primary metabolite. Interestingly, co-administration of large doses of both compounds doesn't seem to interfere with their respective metabolic pathways, suggesting independent metabolism. []

Q4: Does the formulation of nicotinic acid impact its bioavailability and the formation of this compound?

A4: Yes, sustained-release formulations of nicotinic acid show lower bioavailability compared to immediate-release forms. Consequently, the ratio of this compound to nicotinic acid is higher in both serum and urine when slow-release formulations are used. This difference arises from the sustained release mechanism, leading to prolonged hepatic exposure and increased metabolism to this compound. [, ]

Q5: How do nicotinic acid and nicotinamide differ in their metabolism within different rodent species?

A5: While this compound is a major metabolite of nicotinic acid in rats, it's not detected in the urine of mice, guinea pigs, or hamsters even after administration of nicotinic acid. Interestingly, when guinea pigs and hamsters are challenged with pharmacological doses of nicotinamide, they excrete significant amounts of this compound, highlighting interspecies differences in niacin metabolism. []

Q6: What analytical methods are commonly employed to measure this compound levels?

A6: Several methods have been developed for the quantification of this compound, primarily using high-performance liquid chromatography (HPLC) coupled with various detection techniques:

  • Reversed-phase HPLC with UV detection: This method offers simultaneous determination of nicotinic acid and this compound in plasma and urine. [, , , , ]
  • HPLC coupled with tandem mass spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for measuring nicotinic acid and its metabolites, including this compound, in various biological matrices. [, , , ]
  • Gas chromatography-mass spectrometry (GC-MS): While less common for this compound specifically, this method has been utilized to study metabolic profiles in septic rats, revealing changes in this compound levels among other metabolites. []

Q7: What considerations are important for the analytical method validation of this compound assays?

A7: Method validation is crucial to ensure the accuracy, precision, and reliability of this compound measurements. Key parameters include:

  • Linearity: Demonstrating a linear relationship between the analyte concentration and detector response over the desired concentration range. [, ]
  • Accuracy and Precision: Evaluating the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision) within and between assays. [, ]
  • Sensitivity: Determining the lowest concentration of this compound that can be reliably quantified (limit of quantification). [, ]
  • Specificity: Ensuring that the method can differentiate this compound from other components in the sample matrix. [, ]
  • Recovery: Assessing the efficiency of extracting this compound from the biological matrix. [, ]
  • Stability: Determining the stability of this compound in the biological matrix under various storage conditions. []

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol. []

Q9: Are there simple synthetic routes for producing this compound for research purposes?

A9: Yes, this compound can be synthesized from readily available starting materials like nicotinic acid or nicotinamide. One method involves converting nicotinic acid to its acid chloride, followed by reaction with glycine. Another approach utilizes nicotinamide, converting it to the corresponding acid azide, which then reacts with glycine to yield this compound. [, ]

Q10: Does this compound itself have any known biological activity?

A10: While this compound is primarily recognized as a detoxification product of nicotinic acid, some studies suggest potential biological roles:

  • Canine Blacktongue: Early research indicated potential anti-blacktongue activity, though later findings disputed this claim. []
  • Cholesterol Absorption: Cholesterol trimethyl-acetate, this compound and pyridine-3-acetic acid had no effect on cholesterol absorption or lymph cholesterol levels. []
  • Bladder Cancer Biomarker: Research suggests a potential role for this compound as a biomarker for bladder cancer. []

Q11: How does nicotinic acid impact hepatic cholesterol synthesis?

A11: Studies in rabbits revealed that high doses of nicotinic acid, leading to increased this compound formation, can inhibit hepatic cholesterol synthesis. This effect is thought to be linked to competition for CoA, a crucial cofactor in both lipid synthesis and this compound formation. []

Q12: Can dietary supplementation with nicotinic acid influence NAD+ precursor levels in mares?

A12: Yes, oral administration of nicotinic acid to mares has been shown to significantly elevate the concentration of nicotinamide mononucleotide (NMN), a key NAD+ precursor, in their follicular fluid. This finding suggests a potential benefit of nicotinic acid supplementation for improving oocyte quality and potentially reducing early embryonic loss in mares. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.